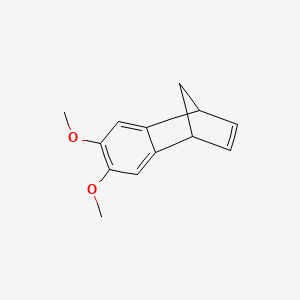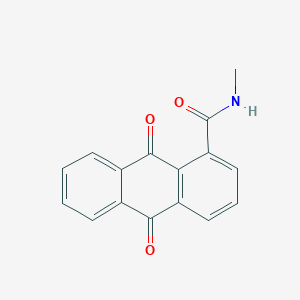
N-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide is a chemical compound that belongs to the class of anthraquinones. This compound is known for its unique structure, which includes a carboxamide group attached to an anthracene core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide typically involves the reaction of 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone. This reaction is carried out under standard amide formation conditions, resulting in the formation of the target compound in high yield . The reaction conditions include the use of appropriate solvents and catalysts to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The compound can undergo substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and appropriate solvents.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted anthraquinones, depending on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
N-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the functionalization of C-H bonds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of materials with specific properties, such as dyes and pigments.
Wirkmechanismus
The mechanism of action of N-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide involves its ability to act as a bidentate ligand, coordinating with metal ions to form stable complexes . This chelation ability is crucial for its role in metal-catalyzed C-H bond functionalization reactions. The compound’s structure allows it to bring metal ions in proximity to specific C-H bonds, facilitating their activation and subsequent functionalization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carminic Acid: 7β-D-glucopyranosyl-3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, used as a natural dye.
Uniqueness
N-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide is unique due to its specific structure, which includes a methyl group and a carboxamide group attached to the anthracene core. This structure imparts distinct chemical properties, such as its ability to act as a bidentate ligand, making it valuable in metal-catalyzed reactions.
Eigenschaften
CAS-Nummer |
53453-73-9 |
|---|---|
Molekularformel |
C16H11NO3 |
Molekulargewicht |
265.26 g/mol |
IUPAC-Name |
N-methyl-9,10-dioxoanthracene-1-carboxamide |
InChI |
InChI=1S/C16H11NO3/c1-17-16(20)12-8-4-7-11-13(12)15(19)10-6-3-2-5-9(10)14(11)18/h2-8H,1H3,(H,17,20) |
InChI-Schlüssel |
AJBDIXANZYGTNY-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


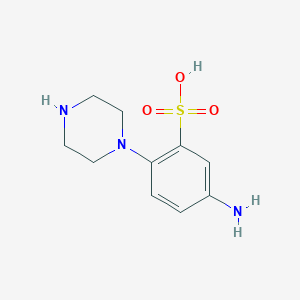
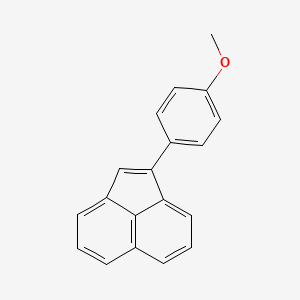
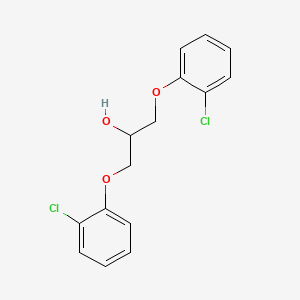
![N''-[Bis(dimethylamino)phosphoryl]-N-cyanoguanidine](/img/structure/B14628913.png)
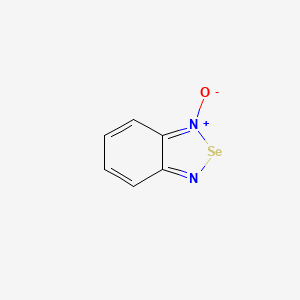
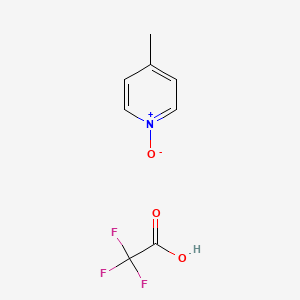
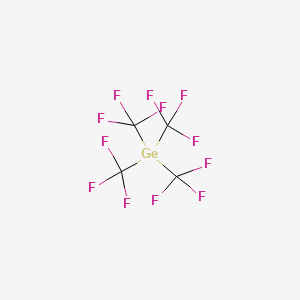
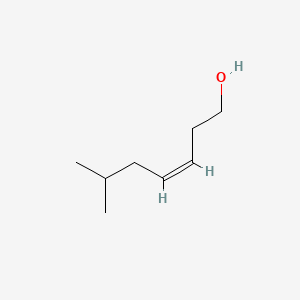
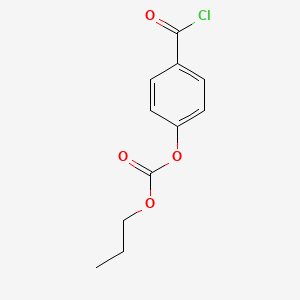
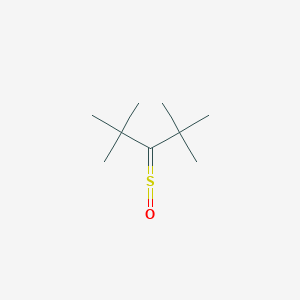
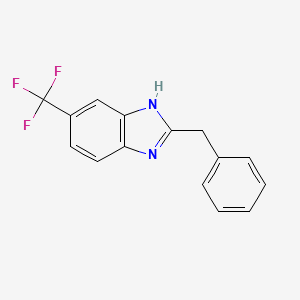

![1-Chlorobicyclo[2.1.1]hexan-2-one](/img/structure/B14628968.png)
